![molecular formula C15H19O4- B1235571 (R)-2-trans-abscisate](/img/structure/B1235571.png)
(R)-2-trans-abscisate
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Overview
Description
(R)-2-trans-abscisate is a 2-trans-abscisate obtained by removal of a proton from the carboxy group of (R)-2-trans-abscisic acid. It is a conjugate base of a (R)-2-trans-abscisic acid. It is an enantiomer of a (S)-2-trans-abscisate.
Scientific Research Applications
Chiral Separation and Identification
(R)-2-trans-abscisate, an enantiomer of abscisic acid, has been explored in studies focusing on its separation and identification. Terashima et al. (2023) developed a method to separate the enantiomers of abscisic acid using high-performance liquid chromatography (HPLC) with γ-cyclodextrin in the mobile phase. This study demonstrated that (R)-abscisic acid forms a more stable complex with γ-cyclodextrin than its (S)-enantiomer, highlighting the importance of chiral separation in identifying specific forms of abscisic acid in natural samples like honey Terashima et al., 2023.
Hormone Analysis in Plants
The role of abscisic acid, including its (R)-enantiomer, in plant physiology has been a subject of research for decades. Netting et al. (1982) used gas chromatography/mass spectrometry and deuterated internal standards to determine the concentrations of abscisic acid and 2-trans-abscisic acid in Eucalyptus haemastoma leaves. Their findings revealed a significant increase in the concentration of abscisic acid upon wilting, underlining the hormone's role in plant stress responses Netting et al., 1982.
ABA Receptors and Signaling Mechanisms
The interaction of (R)-2-trans-abscisate with ABA receptors and its impact on signaling mechanisms has been a focal point in plant biology. Zhang et al. (2012) investigated the complex structures of the abscisic acid receptor PYL3 with (+)-ABA and other compounds, uncovering a unique regulatory mechanism. They found that ABA-bound PYL3 promotes the generation of monomeric PYL3, thereby enhancing the efficiency of inhibiting PP2Cs, a key step in ABA signal transduction Zhang et al., 2012.
Role in Seed Germination and Development
The influence of (R)-2-trans-abscisate in seed germination and early seedling development has been explored extensively. Bu et al. (2009) characterized the Arabidopsis RING-H2 protein RHA2a and its role in ABA signaling. They discovered that RHA2a positively regulates ABA-mediated control of seed germination and early seedling development, providing insights into the hormonal control of these critical stages in plant development Bu et al., 2009.
Stress Responses and Adaptation
Understanding how (R)-2-trans-abscisate contributes to plant stress responses and adaptation is crucial. Wu et al. (1997) demonstrated that cyclic ADP-ribose (cADPR) acts as a signaling molecule in the ABA response, showing how it exerts its effects through calcium, indicating a complex network of ABA signaling in response to stress Wu et al., 1997.
properties
Molecular Formula |
C15H19O4- |
---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
(2E,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/p-1/b6-5+,10-7+/t15-/m0/s1 |
InChI Key |
JLIDBLDQVAYHNE-XQFZKXHBSA-M |
Isomeric SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C/C(=O)[O-])/C)O)(C)C |
SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)[O-])C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)[O-])C)O)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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